molecular formula C11H21NO4S B1466649 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid CAS No. 1282426-51-0

3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid

Cat. No.: B1466649
CAS No.: 1282426-51-0
M. Wt: 263.36 g/mol
InChI Key: DQZZTDPVOIHKAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PSP involves several steps. One common approach is the catalytic protodeboronation of pinacol boronic esters. Pinacol boronic esters serve as valuable building blocks in organic synthesis. Unlike the well-established protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. In this context, our recent work reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of PSP consists of a piperidine ring with a sulfonyl group attached to the 1-position and a propionic acid moiety at the 3-position. The compound contains 17 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 carboxylic acid group (aliphatic), 1 hydroxyl group, and 1 sulfonamide group (thio-/dithio-) .

Scientific Research Applications

Synthesis and Biological Activity

One study focuses on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which are synthesized using sultones as chemical intermediates to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules. These derivatives were found to exhibit antimicrobial and antifungal activities, with compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate showing high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalytic Applications

Another area of research involves the use of sulfonamides as novel terminators of cationic cyclisations, with trifluoromethanesulfonic (triflic) acid serving as an excellent catalyst for inducing overall 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process demonstrates the efficiency of sulfonamide groups in the formation of polycyclic systems (Haskins & Knight, 2002).

Chemical Modification and Functionalization

Research on the chemical modification of cotton with propane sultone in organic solvents has shown that fabrics finished in organic solvents had higher sulfur contents compared to those finished in aqueous media, indicating a potential application in textile processing for enhanced material properties (Ward, Benerito, & Berni, 1972).

Supramolecular Applications

A study on a pH-responsive supramolecular draw solute for arsenic removal via forward osmosis demonstrates the versatility of sulfonate-based compounds in environmental applications. The study highlights the high osmotic pressure and efficient water flux generated by the compound, resulting in effective arsenic removal and water recovery efficiency (Wu et al., 2019).

Properties

IUPAC Name

3-(1-propan-2-ylsulfonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-9(2)17(15,16)12-7-5-10(6-8-12)3-4-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZZTDPVOIHKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
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3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
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3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
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3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
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3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
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3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid

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